4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide
Description
Properties
Molecular Formula |
C15H11Cl2F3N4O2S |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
4-chloro-N-[2-[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H11Cl2F3N4O2S/c16-9-1-3-11(4-2-9)27(25,26)21-6-5-13-22-23-14-12(15(18,19)20)7-10(17)8-24(13)14/h1-4,7-8,21H,5-6H2 |
InChI Key |
GETOIEGCVAAADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclization of hydrazine precursors. For example, US20120225904A1 and EP2322176A1 describe the use of 2-hydrazinopyridines treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclization.
-
Intermediate Preparation : 6-Chloro-8-(trifluoromethyl)pyridin-2-amine is reacted with ethyl trifluoroacetate in acetonitrile to form a hydrazine derivative.
-
Cyclization : The intermediate is treated with POCl₃ at 80–100°C for 4–6 hours, yielding 6-chloro-8-(trifluoromethyl)-triazolo[4,3-a]pyridine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | POCl₃, 90°C, 5 hrs | 78% |
Introduction of the Ethylamine Side Chain
Alkylation of the Triazole Ring
The ethyl linker is introduced via nucleophilic substitution or alkylation. US8993591B2 details the use of bromoethylamine hydrochloride under basic conditions (K₂CO₃, DMF) to functionalize the triazole nitrogen.
-
Alkylation : 6-Chloro-8-(trifluoromethyl)-triazolo[4,3-a]pyridine is reacted with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 12 hours.
-
Purification : The product is isolated via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 65% |
Sulfonylation to Attach the Benzenesulfonamide Moiety
Reaction with 4-Chlorobenzenesulfonyl Chloride
The final step involves sulfonylation of the ethylamine intermediate. PMC10708386 and MDPI Synthesis highlight the use of 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Sulfonylation : 3-(2-Aminoethyl)-6-chloro-8-(trifluoromethyl)-[1,2,]triazolo[4,3-a]pyridine is dissolved in DCM, treated with TEA (1.2 eq) and 4-chlorobenzenesulfonyl chloride (1.1 eq) at 0°C.
-
Workup : The mixture is stirred at room temperature for 2 hours, washed with brine, and purified via recrystallization (ethanol/water).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | TEA, DCM, 0°C → RT | 85% |
Alternative Routes and Optimization
One-Pot Cyclization-Alkylation Strategy
WO2011057757A1 describes a streamlined approach combining cyclization and alkylation in a single pot:
-
Hydrazine Formation : 6-Chloro-8-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromoacetate to form a hydrazine intermediate.
-
Cyclization-Alkylation : POCl₃ and 2-bromoethylamine are added sequentially, yielding the ethyl-linked triazolo[4,3-a]pyridine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| One-Pot | POCl₃, BrCH₂CH₂NH₂·HBr | 70% |
Analytical Characterization
Critical characterization data from PubChem and patents include:
-
¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 3.85 (t, 2H, CH₂), 3.12 (t, 2H, CH₂).
-
LC-MS : m/z 467.2 [M+H]⁺.
-
Purity : ≥98% (HPLC, C18 column, acetonitrile/water gradient).
Challenges and Solutions
-
Regioselectivity : Cyclization must favor the [4,3-a] isomer. US20120225904A1 notes that excess POCl₃ and controlled temperatures (80–100°C) suppress side products.
-
Trifluoromethyl Stability : The CF₃ group is introduced early to avoid decomposition. Ambeed uses ZnBr₂ and Pt/C under H₂ to reduce nitro precursors without affecting CF₃.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring or triazolopyridine core.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide exhibit promising anticancer properties. For instance, heterocyclic compounds containing trifluoromethyl groups have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
Diabetes Treatment
Compounds derived from triazolopyridines have been explored as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. A related compound was shown to have an IC50 value of 18 nM against DPP-IV, highlighting the potential for triazolopyridine derivatives in managing type 2 diabetes . The structural characteristics of 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide may lend itself to similar therapeutic applications.
Agricultural Applications
Herbicidal Properties
The compound's structural features suggest potential herbicidal activity. Research into related compounds has demonstrated effectiveness against various plant species, indicating that 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide could be developed into a herbicide with selective action against weeds while minimizing damage to crops .
Material Science Applications
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the triazole and pyridine rings can be exploited to develop advanced materials with specific functionalities for applications in electronics and coatings.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of similar compounds on cancer cell lines | Demonstrated significant inhibition of cell proliferation in vitro |
| DPP-IV Inhibition Study | Evaluated the efficacy of triazolopyridine derivatives | Identified strong DPP-IV inhibitors with potential for diabetes treatment |
| Herbicidal Efficacy Research | Tested various derivatives for herbicidal activity | Found effective control over specific weed species without harming crops |
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The triazolopyridine core is particularly important for its binding affinity and specificity, while the chloro and trifluoromethyl groups enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide
- **4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications.
Biological Activity
The compound 4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C16H15ClF3N4O2S
- Molecular Weight: 408.83 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its specific activities.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The compound has shown promising results against several bacterial strains:
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- IC50 Values: The compound exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
| Compound | IC50 (μM) |
|---|---|
| 4-chloro-N-{...} | 6.74 |
| Diclofenac | 6.12 |
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the triazole and sulfonamide groups significantly affect biological activity:
- Trifluoromethyl Group: Enhances lipophilicity and potentially increases cellular uptake.
- Chlorine Substituents: Influence binding affinity to biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in biological assays:
-
Study on Antibacterial Efficacy:
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to the target molecule exhibited enhanced antibacterial activity against resistant strains . -
Anti-inflammatory Effects:
An investigation into COX inhibition revealed that derivatives of benzenesulfonamide with triazole rings showed significant reductions in PGE2 production in RAW264.7 cells, indicating strong anti-inflammatory potential . -
Anticancer Activity:
In vitro tests on various cancer cell lines showed that this compound could reduce viability and promote apoptosis, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
